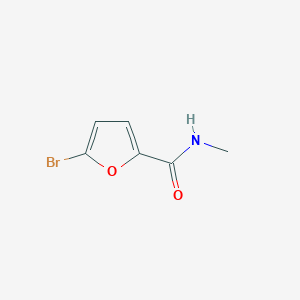

5-bromo-N-methylfuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-methylfuran-2-carboxamide (5-Br-NMF-2-CO) is a highly versatile and useful compound that has found a wide range of applications in the fields of medicinal chemistry, pharmacology, and biochemistry. It is a carboxamide derivative of 5-bromo-N-methylfuran-2 (5-Br-NMF-2), which is a five-membered heteroaromatic compound containing a nitrogen, oxygen, and bromine atom. 5-Br-NMF-2-CO is a valuable intermediate for the synthesis of many important compounds, such as 1,3-dicarboxylic acids, 1,2-dicarboxylic acids, and amides. Additionally, it has been used as a starting material for the synthesis of a variety of pharmaceuticals, such as anti-inflammatory, anti-cancer, and anti-viral drugs.

Scientific Research Applications

Antibacterial Activity

5-bromo-N-methylfuran-2-carboxamide exhibits promising antibacterial properties. Furan derivatives, including this compound, have been studied for their efficacy against both gram-positive and gram-negative bacteria. The structural reactivity of furan derivatives makes them a valuable asset in medicinal chemistry for developing new antibacterial agents, potentially addressing the global issue of microbial resistance .

Antifungal Applications

Similar to their antibacterial uses, furan compounds are also explored for their antifungal capabilities. The presence of the furan ring in the molecular structure contributes to the compound’s ability to inhibit the growth of various fungal species, which is crucial for treating fungal infections that are resistant to current medications .

Antiviral Potential

The furan nucleus, a key feature in 5-bromo-N-methylfuran-2-carboxamide, is associated with antiviral activity. Research into furan derivatives has shown that they can be effective in combating viral infections, offering a new avenue for the development of antiviral drugs .

Anti-inflammatory Properties

Furan derivatives are known to possess anti-inflammatory properties. The incorporation of 5-bromo-N-methylfuran-2-carboxamide into new therapeutic agents could lead to effective treatments for inflammatory diseases, reducing the symptoms and improving patient outcomes .

Anticancer Research

The exploration of furan derivatives in anticancer research is an area of significant interest. The unique reactivity of the furan ring, as seen in 5-bromo-N-methylfuran-2-carboxamide, may contribute to the development of novel anticancer drugs that target specific pathways involved in tumor growth and metastasis .

Analgesic Uses

The analgesic effects of furan derivatives are another potential application of 5-bromo-N-methylfuran-2-carboxamide. Its role in pain management could be pivotal, especially in creating new pain relief medications with fewer side effects than existing options .

properties

IUPAC Name |

5-bromo-N-methylfuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUCVHLODHSPLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(O1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428704 |

Source

|

| Record name | 5-bromo-N-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-methylfuran-2-carboxamide | |

CAS RN |

31136-78-4 |

Source

|

| Record name | 5-bromo-N-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine](/img/structure/B1276962.png)

![5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1276969.png)

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1276979.png)

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile](/img/structure/B1276986.png)